

# 3-Methyl-1-phenyl-3-pentanol chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methyl-1-phenyl-3-pentanol

Cat. No.: B085208

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An In-depth Technical Guide to **3-Methyl-1-phenyl-3-pentanol**

## Introduction

**3-Methyl-1-phenyl-3-pentanol** is an aromatic organic compound classified as a tertiary alcohol and a member of the benzene and substituted derivatives class.[1] It is also known by several synonyms, including 1-phenyl-3-methyl-3-pentanol and phenylethyl methyl ethyl carbinol.[2][3] This compound is recognized for its utility as a flavoring agent in the food industry and as a fragrance ingredient in soaps, cosmetics, and detergents, imparting a delicate, warm, rose-like, or peony-like scent.[2][4][5] Beyond its applications in the flavor and fragrance sector, **3-Methyl-1-phenyl-3-pentanol**, identified as R411, has been investigated for its pharmacological properties as a non-steroidal, dual-acting competitive integrin antagonist for the potential treatment of asthma.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action for researchers, scientists, and professionals in drug development.

## Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 3-methyl-1-phenylpentan-3-ol.[2] It is a tertiary alcohol with a phenyl substituent.[1]

Caption: 2D representation of **3-Methyl-1-phenyl-3-pentanol**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	<b>3-methyl-1-phenylpentan-3-ol</b> <a href="#">[2]</a>
Synonyms	1-Phenyl-3-methyl-3-pentanol, R411, Ethylmethylphenethylcarbinol <a href="#">[2]</a>
CAS Number	10415-87-9 <a href="#">[6]</a>
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	178.27 g/mol <a href="#">[6]</a>
InChI Key	AEJRTNBCFUOSEM-UHFFFAOYSA-N <a href="#">[7]</a>

| SMILES | CCC(C)(O)CCc1ccccc1 |

## Physicochemical Properties

This compound is a colorless liquid and is almost insoluble in water but soluble in alcohol and oils.[\[4\]](#) A summary of its key physicochemical properties is provided below.

Table 2: Physicochemical Data

Property	Value	Source
Density	<b>0.938 g/mL at 25 °C</b>	<a href="#">[8]</a>
Boiling Point	112-112.5 °C at 0.8 mmHg	<a href="#">[8]</a>
Refractive Index	n <sub>20/D</sub> 1.511	<a href="#">[8]</a>
Flash Point	113 °C (235.4 °F) - closed cup	
Water Solubility	0.23 g/L (Predicted)	<a href="#">[1]</a>

| logP | 3.45 (Predicted) |[\[1\]](#) |

## Experimental Protocols

### Synthesis via Grignard Reaction

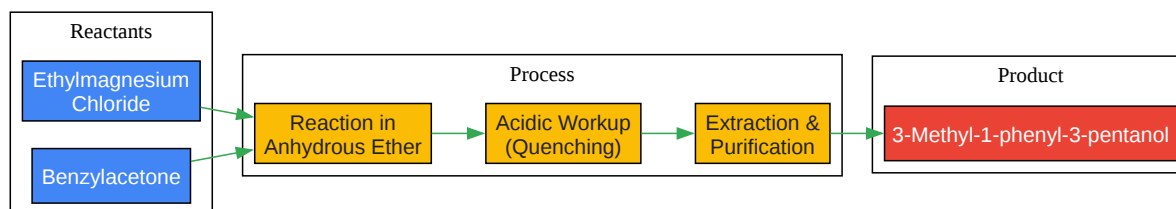
A common method for the preparation of tertiary alcohols such as **3-Methyl-1-phenyl-3-pentanol** is the Grignard reaction.<sup>[9][10]</sup> This involves the reaction of a Grignard reagent with a ketone. For this specific compound, benzylacetone can be reacted with ethylmagnesium chloride.<sup>[4]</sup>

#### Materials:

- Benzylacetone
- Ethylmagnesium chloride (Grignard reagent)
- Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
- Aqueous acid solution (e.g., dilute HCl or H<sub>2</sub>SO<sub>4</sub>) for workup

#### Procedure:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, prepare ethylmagnesium chloride from ethyl chloride and magnesium turnings in anhydrous diethyl ether.
- **Reaction:** Dissolve benzylacetone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution at a controlled temperature (typically 0 °C to room temperature).
- **Quenching:** After the addition is complete and the reaction has stirred for a sufficient time, the reaction mixture is carefully poured over a mixture of crushed ice and a weak acid to quench the reaction and dissolve the magnesium salts.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- **Purification:** The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation.



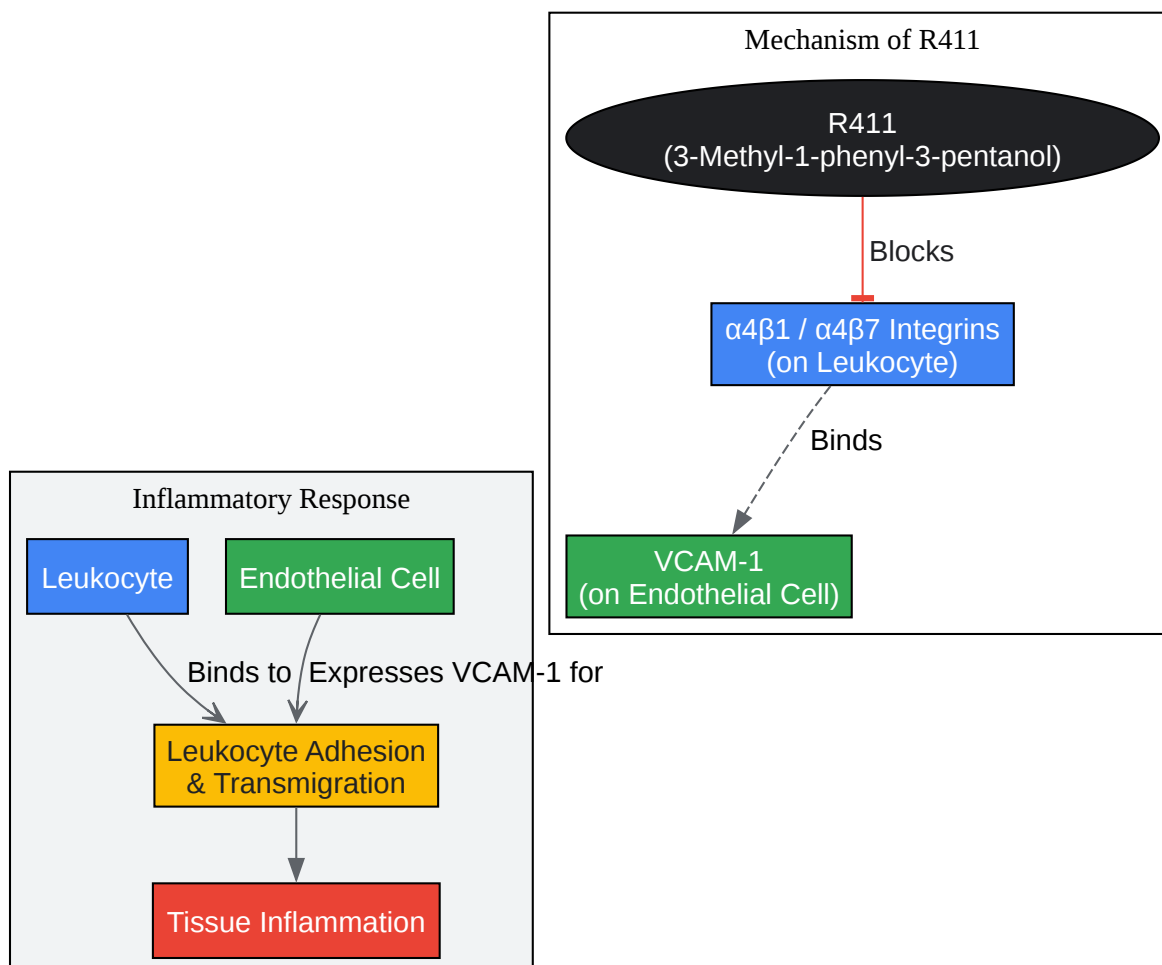
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Caption: Workflow for the Grignard synthesis of **3-Methyl-1-phenyl-3-pentanol**.

## Pharmacological Activity and Mechanism of Action

**3-Methyl-1-phenyl-3-pentanol**, under the identifier R411, is described as a non-steroid oral medicine for the treatment of asthma.[2] It functions by blocking the activation and recruitment of cells involved in respiratory inflammation.[2]

The mechanism of action involves the competitive antagonism of integrins. Specifically, R411 prevents the binding of Vascular Cell Adhesion Molecule 1 (VCAM-1) to the integrins  $\alpha 4\beta 1$  (also known as VLA-4) and  $\alpha 4\beta 7$ . [2] These integrins are expressed on the surface of leukocytes, and their interaction with VCAM-1 on endothelial cells is a critical step in the process of leukocyte adhesion and transmigration into inflamed tissues. By blocking this interaction, R411 inhibits the inflammatory cascade.



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Caption: R411 blocks VCAM-1/Integrin binding, inhibiting leukocyte adhesion.

## Spectroscopic Data

Spectroscopic data for **3-Methyl-1-phenyl-3-pentanol** are available in public and commercial databases. This includes  $^1\text{H}$  NMR, FTIR, Raman, and Mass Spectrometry (GC-MS) data.[3][7] These spectra are essential for the structural elucidation and purity assessment of the

compound. For instance, the  $^1\text{H}$  NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethyl chain, and the methyl protons. The mass spectrum provides information on the molecular weight and fragmentation pattern.[3]

## Safety and Handling

According to safety data, **3-Methyl-1-phenyl-3-pentanol** is classified as a warning-level substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Table 3: Hazard and Safety Information

Classification	Code	Description
Hazard Class	Eye Irrit. 2	Causes serious eye irritation
	Skin Irrit. 2	Causes skin irritation
	STOT SE 3	May cause respiratory irritation
Hazard Statements	H315, H319, H335	
Precautionary Statements	P261, P280, P302+P352, P305+P351+P338	Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| Personal Protective Equipment | Eyeshields, Gloves, Respirator filter type ABEK (EN14387) | |

## Applications

- **Flavor and Fragrance:** It is used as a flavoring agent in foods and as a fragrance component in various consumer products due to its pleasant floral and fruity aroma.[2][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined it to have no safety concern at current levels of intake when used as a flavoring agent.[2]
- **Pharmaceutical Research:** As R411, it is a lead compound in the development of anti-inflammatory drugs, particularly for respiratory conditions like asthma, due to its mechanism as an integrin antagonist.[2]
- **Organic Synthesis:** It serves as a building block or intermediate in the synthesis of other organic molecules.

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- To cite this document: BenchChem. [3-Methyl-1-phenyl-3-pentanol chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085208#3-methyl-1-phenyl-3-pentanol-chemical-structure-and-iupac-name]

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